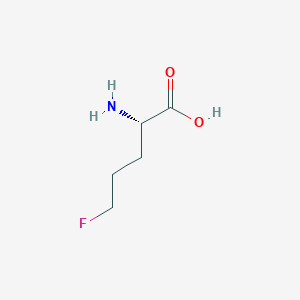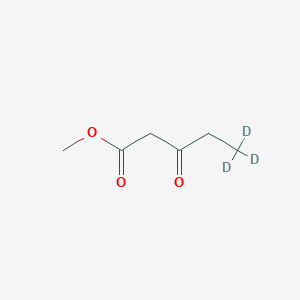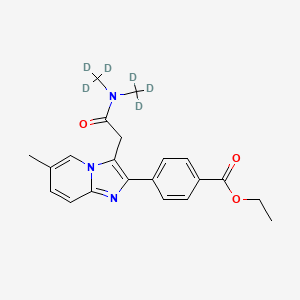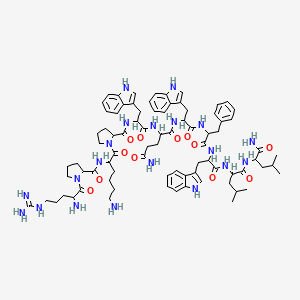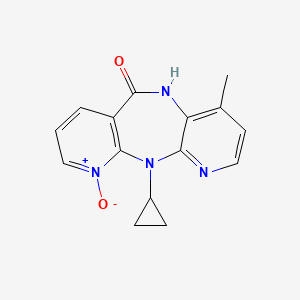
Nevirapine N10-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nevirapine N10-Oxide is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Nevirapine itself is known for its ability to inhibit the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus. The N10-Oxide derivative is of interest due to its potential enhanced pharmacological properties and its role in the study of drug metabolism and resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nevirapine N10-Oxide typically involves the oxidation of Nevirapine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom at the 10th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Nevirapine N10-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to Nevirapine under specific conditions.
Substitution: Possible at other positions on the molecule, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: this compound.
Reduction: Nevirapine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nevirapine N10-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the stability of NNRTIs.
Biology: Helps in understanding the metabolic pathways of Nevirapine and its derivatives.
Medicine: Investigated for its potential enhanced efficacy and reduced resistance in HIV treatment.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Nevirapine N10-Oxide is similar to that of Nevirapine. It binds to the reverse transcriptase enzyme, causing a disruption in the enzyme’s catalytic site. This prevents the enzyme from synthesizing DNA from the viral RNA template, thereby inhibiting the replication of the HIV virus. The N10-Oxide derivative may exhibit different binding affinities and kinetics, which are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Nevirapine: The parent compound, widely used in HIV treatment.
Efavirenz: Another NNRTI with a similar mechanism of action.
Delavirdine: An NNRTI with different pharmacokinetic properties.
Uniqueness: Nevirapine N10-Oxide is unique due to its specific oxidation at the nitrogen atom, which may confer different pharmacological properties. Its study helps in understanding the metabolic transformations of Nevirapine and the development of resistance mechanisms.
Eigenschaften
Molekularformel |
C15H14N4O2 |
|---|---|
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
2-cyclopropyl-7-methyl-15-oxido-2,4,9-triaza-15-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-9-6-7-16-13-12(9)17-14(20)11-3-2-8-18(21)15(11)19(13)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,20) |
InChI-Schlüssel |
XSXKXVSFFCIFIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=[N+]3[O-])C(=O)N2)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


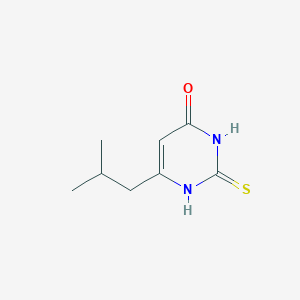
![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)

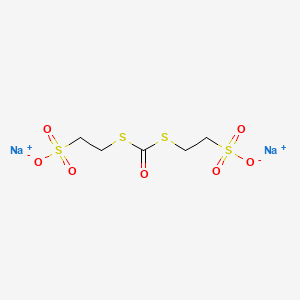
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
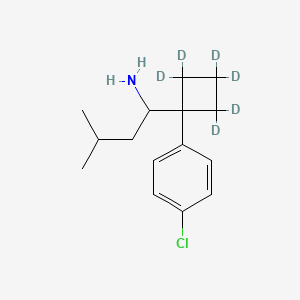
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
